N-(5-chloro-2-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including a thiazolopyrimidine core, a diethylamino group, and a chloromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE likely involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the diethylamino group, and the attachment of the chloromethoxyphenyl moiety. Each step would require specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness, safety, and environmental impact. This might include continuous flow reactions, the use of automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biological assays to study enzyme activity or protein interactions.
Medicine: Possible development as a pharmaceutical agent for the treatment of specific diseases, pending further research and clinical trials.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolopyrimidine derivatives, diethylamino-substituted molecules, or chloromethoxyphenyl-containing compounds. Examples could be:
- Thiazolopyrimidine analogs with different substituents.
- Diethylamino-substituted compounds with varying core structures.
- Chloromethoxyphenyl derivatives with different functional groups attached.
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
Molecular Formula |
C21H24ClN5O3S2 |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-(diethylamino)-7-oxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H24ClN5O3S2/c1-5-10-27-19(29)17-18(24-20(32-17)26(6-2)7-3)25-21(27)31-12-16(28)23-14-11-13(22)8-9-15(14)30-4/h5,8-9,11H,1,6-7,10,12H2,2-4H3,(H,23,28) |
InChI Key |
TZQAYIRTQGSDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.